(3-Fluorophenyl)(quinolin-4-yl)methanone
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Overview
Description
(3-Fluorophenyl)(quinolin-4-yl)methanone is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline ring system substituted with a 3-fluorobenzoyl group at the 4-position. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(quinolin-4-yl)methanone can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. Another method involves the Pfitzinger reaction, where isatins react with ketones under basic conditions to form quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
(3-Fluorophenyl)(quinolin-4-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent cell death . In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzoyl)quinoline
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone .
Uniqueness
(3-Fluorophenyl)(quinolin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-fluorobenzoyl group enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
(3-fluorophenyl)-quinolin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSSMGNNXKPKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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